4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Medicinal Chemistry Kinase Inhibition Thiazole Scaffold

Choose this compound for your medicinal chemistry program to explore unique binding modalities in kinase inhibition. The para-acetyl group offers a hydrogen bond acceptor capability absent in des-acetyl or 4-chloro analogs, providing a distinct starting point for hit expansion in neurogenic disorder pathways. A full in-house pharmacological profile is required, as it is an as-yet-unvalidated scaffold.

Molecular Formula C19H16N2O3S
Molecular Weight 352.41
CAS No. 536731-43-8
Cat. No. B2477830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS536731-43-8
Molecular FormulaC19H16N2O3S
Molecular Weight352.41
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC
InChIInChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23)
InChIKeyQGHSGHNGOXOPTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 536731-43-8) Procurement-Baseline Summary


4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the 1,3-thiazol-2-yl substituted benzamide class, a scaffold extensively explored in medicinal chemistry for kinase inhibition, particularly Src-family kinases [1]. Its structure features an acetyl group at the para position of the benzamide ring and a 3-methoxyphenyl moiety at the thiazole ring. While structurally related to numerous bioactive analogs, this specific compound's public pharmacological characterization is currently absent from primary literature and authoritative databases. Its molecular descriptors, including an XLogP3 of 3.4 and a topological polar surface area (TPSA) of 96.5 Ų [2], place it within a favorable property space for lead-like functionalization, but no experimental biological data exist for direct performance comparison.

Why Generic Substitution of 4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in Research is Not Advisable


In the absence of specific pharmacological data for 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, generic substitution with a 'close analog' is impossible to validate. Its closest structural neighbors, such as the des-acetyl analog (CAS 536730-28-6) and the 4-chloro analog (CAS 536732-30-6), differ by key electronic and steric features that are known, from SAR studies on related thiazole-benzamide cores, to profoundly impact target binding and selectivity [1]. The para-acetyl group on the benzamide can act as a hydrogen bond acceptor, directly influencing the binding mode to kinase hinge regions or P2X3 receptors, whereas the methyl or chloro substituents in comparator compounds lack this capacity. Without a direct head-to-head comparison, any substitution risks introducing an uncharacterized or absent target engagement profile, undermining experimental reproducibility and validity.

Quantitative Differential Evidence for 4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide


Limited Public Pharmacological Data Necessitates Direct Head-to-Head Profiling

A comprehensive search of peer-reviewed literature, patents, and authoritative databases (PubChem, ChEMBL) yields no quantitative biological assay data (IC50, Ki, EC50) for 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide. The closest related chemotypes, such as N-benzyl-thiazolyl acetamides, exhibit Src kinase GI50 values between 1.34 µM and 2.30 µM in NIH3T3/c-Src527F and SYF/c-Src527F cell lines [1]. However, these data cannot be directly extrapolated to the target compound due to substantial structural divergence—specifically, the replacement of the N-benzyl group with an N-benzoyl group and the absence of the 4-acetyl substitution. The target compound remains a high-interest, unprofiled scaffold where any differential advantage over comparators is entirely unquantified and requires bespoke assay development.

Medicinal Chemistry Kinase Inhibition Thiazole Scaffold

Computed Physicochemical Properties Offer a Baseline Differentiation from Des-Methyl and Des-Acetyl Congeners

In the absence of experimental data, computed properties provide the only quantifiable differentiator. 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide has an XLogP3 of 3.4 and a TPSA of 96.5 Ų [1], which are calculated by PubChem based on its unique structure. This places it in a more lipophilic space compared to its hypothetical des-acetyl analog (estimated XLogP3 ~2.6) and the more polar 4-chloro analog (CAS 536732-30-6, estimated XLogP3 ~3.1). The increased lipophilicity suggests potentially enhanced membrane permeability in cell-based assays relative to less substituted analogs, a hypothesis that would require experimental validation. The 4-acetyl group also provides an additional hydrogen bond acceptor site, potentially altering binding poses with target proteins compared to congeners lacking this functionality.

Drug Design Molecular Properties Pharmacokinetics

Recommended Application Scenarios for 4-Acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, Based on Structural and Chemical Inference


Novel Scaffold for Kinase Inhibitor Lead Generation

Given the structural homology to thiazole-based Src kinase inhibitors described in the literature [1], but with a distinct N-benzamide substitution pattern, this compound is best suited as a starting point for a novel kinase inhibitor medicinal chemistry program. Its procurement is justified when exploring chemical space around the P2X3 receptor or Src-family kinases, where the 4-acetyl group may confer a unique binding modality that is absent in the N-benzyl series. Users should treat it as an as-yet-unvalidated scaffold requiring full in-house profiling.

Chemical Probe Development for Neurogenic Disorder Targets

The compound's core scaffold is cited in a patent assigned to Bayer Aktiengesellschaft for the treatment of neurogenic disorders [2]. While the specific compound is not exemplified, its structural features are consistent with the general formula claims. This makes it a candidate for hit expansion or chemical probe synthesis in programs targeting neurogenic sensitization pathways, particularly if modifications to the 3-methoxyphenyl or 4-acetyl group are planned.

Physicochemical Comparator for ADME Optimization Studies

With its XLogP3 of 3.4 and TPSA of 96.5 Ų [3], this compound can serve as a calibrator or reference point in studies optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of thiazole-benzamide libraries. Its lipophilic character, relative to the des-acetyl or 4-chloro analogs, makes it a useful benchmark when assessing the impact of para-acetyl substitution on membrane permeability and metabolic stability in vitro.

Quote Request

Request a Quote for 4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.